molecular formula C8H8N2O2 B582220 2-Cyclopropylpyrimidine-4-carboxylic acid CAS No. 1211533-70-8

2-Cyclopropylpyrimidine-4-carboxylic acid

Cat. No. B582220
CAS RN: 1211533-70-8
M. Wt: 164.164
InChI Key: AWRCBKGYINDHAL-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-4-carboxylic acid is a chemical compound with the empirical formula C8H8N2O2 and a molecular weight of 164.16 . It is typically available in solid form .


Molecular Structure Analysis

The SMILES string for 2-Cyclopropylpyrimidine-4-carboxylic acid is OC(C1=CC=NC(C2CC2)=N1)=O . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.

Scientific Research Applications

  • Synthesis of α-Aminophosphonates : A study by Reddy et al. (2014) demonstrated the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid. This method offers an efficient one-pot synthesis with good yields and short reaction times (Reddy, Reddy, & Reddy, 2014).

  • Biological Activity of Derivatives : Tian et al. (2009) explored the biological activity of cyclopropanecarboxylic acid derivatives. They synthesized new thiourea derivatives and observed that some had excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

  • Hepatitis C Virus Inhibition : Stansfield et al. (2004) studied 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. They identified a 2-thienyl substituted analogue with improved activity, contributing to the understanding of the pharmacophore of this class of inhibitor (Stansfield et al., 2004).

  • Antioxidant Properties : Quiroga et al. (2016) synthesized 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids and studied their antioxidant properties. They used microwave and ultrasound irradiation for synthesis and evaluated the antioxidant activities of these compounds (Quiroga, Romo, Ortíz, Isaza, Insuasty, Abonía, Nogueras, & Cobo, 2016).

  • Antimicrobial Activities : Ö. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives for their antimicrobial activities. They used various spectroscopic techniques and theoretical calculations to understand the molecular interactions and activities of these compounds (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-Cyclopropylpyrimidine-4-carboxylic acid is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The precautionary statements include P301 (If swallowed: Call a poison center/doctor if you feel unwell), P312 (Call a poison center/doctor if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

2-cyclopropylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRCBKGYINDHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211533-70-8
Record name 2-cyclopropylpyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does aminocyclopyrachlor behave in different soil types, and how does this relate to its potential for leaching into groundwater?

A: Aminocyclopyrachlor exhibits varying sorption (retention) and desorption (release) characteristics in different soils. Research comparing aminocyclopyrachlor to the structurally similar herbicide picloram found that aminocyclopyrachlor sorption was independent of concentration and was lowest in eroded and depositional Minnesota soils and highest in Molokai soil []. This difference in sorption behavior is likely attributed to variations in soil organic matter content and clay mineralogy.

Q2: Does aminocyclopyrachlor affect seed production in plants besides its target weeds?

A: While aminocyclopyrachlor is intended to control broadleaf weeds and brush, research indicates it can impact seed production in other plant species. A study focusing on downy brome (Bromus tectorum), an invasive annual grass, demonstrated that aminocyclopyrachlor applications significantly reduced seed germination []. This effect on seed production was observed even when visible damage to aboveground plant growth was minimal.

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